molecular formula C6H7N3 B6617479 5-ethyl-1H-pyrazole-3-carbonitrile CAS No. 1540024-40-5

5-ethyl-1H-pyrazole-3-carbonitrile

Cat. No.: B6617479
CAS No.: 1540024-40-5
M. Wt: 121.14 g/mol
InChI Key: GIOKUVXDWGQCRF-UHFFFAOYSA-N
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Description

5-Ethyl-1H-pyrazole-3-carbonitrile is a heterocyclic aromatic organic compound characterized by a pyrazole ring substituted with an ethyl group at the 5-position and a cyano group at the 3-position

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of ethyl hydrazine with ethyl acetoacetate in the presence of a dehydrating agent like acetic anhydride.

  • Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow chemistry techniques to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amino group, resulting in 5-ethyl-1H-pyrazole-3-amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium cyanide (NaCN) in aqueous solution.

Major Products Formed:

  • Oxidation: 5-Ethyl-1H-pyrazole-3-carboxylic acid.

  • Reduction: 5-Ethyl-1H-pyrazole-3-amine.

  • Substitution: Various cyano-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethyl-1H-pyrazole-3-carbonitrile has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-ethyl-1H-pyrazole-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific enzymes or receptors, influencing their activity.

  • Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

  • 1-ethyl-1H-pyrazole-5-carbonitrile: Similar structure but different position of the ethyl group.

  • 5-ethyl-1H-pyrazole-3-carboxylic acid: Related compound with a carboxylic acid group instead of cyano.

Uniqueness: 5-Ethyl-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity.

Properties

IUPAC Name

5-ethyl-1H-pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-5-3-6(4-7)9-8-5/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOKUVXDWGQCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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